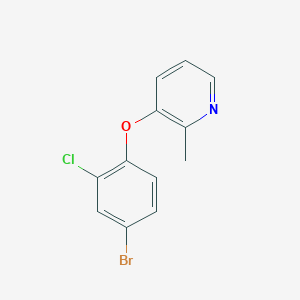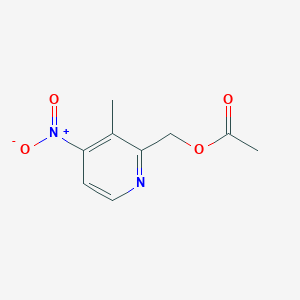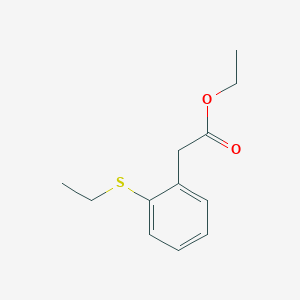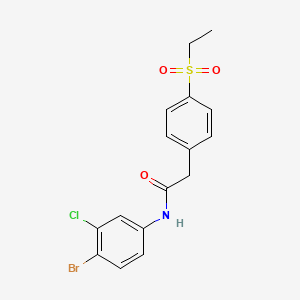
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-OtBu-HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Coupling of proline: The proline residue is coupled to the glycine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Protection and deprotection: The tert-butyl ester group is used to protect the carboxyl group of proline during the synthesis. After the peptide chain is assembled, the protecting groups are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of H-Gly-Pro-OtBu-HCl follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive steps of coupling and deprotection.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Pro-OtBu-HCl can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chloride ion can be substituted with other nucleophiles.
Deprotection: The tert-butyl ester group can be removed under acidic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group.
Major Products Formed
Hydrolysis: Glycine-Proline with a free carboxyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: Glycine-Proline with a free carboxyl group.
Wissenschaftliche Forschungsanwendungen
H-Gly-Pro-OtBu-HCl has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of H-Gly-Pro-OtBu-HCl involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the glycine-proline sequence. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its bioavailability and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine tert-butyl ester hydrochloride (H-Gly-OtBu-HCl): Similar structure but lacks the proline residue.
Proline tert-butyl ester hydrochloride (H-Pro-OtBu-HCl): Contains proline but lacks the glycine residue.
Glycine-Proline dipeptide (H-Gly-Pro): Lacks the tert-butyl ester group.
Uniqueness
H-Gly-Pro-OtBu-HCl is unique due to the presence of both glycine and proline residues along with the tert-butyl ester group. This combination provides distinct chemical properties, such as increased stability and solubility, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H21ClN2O3 |
|---|---|
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12;/h8H,4-7,12H2,1-3H3;1H |
InChI-Schlüssel |
VKDIQCSJYXSIEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)
